An In-Depth Technical Guide to 1-(3-Phenylpropyl)pyrrolidin-3-ol (CAS 1338948-57-4)
An In-Depth Technical Guide to 1-(3-Phenylpropyl)pyrrolidin-3-ol (CAS 1338948-57-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Phenylpropyl)pyrrolidin-3-ol, with CAS number 1338948-57-4, is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a phenylpropyl group at the nitrogen atom and a hydroxyl group at the 3-position. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and synthetic bioactive molecules.[1][2] This guide provides a comprehensive overview of the known and extrapolated properties of 1-(3-Phenylpropyl)pyrrolidin-3-ol, drawing upon data from structurally related compounds to offer insights into its chemical characteristics, potential applications, and safe handling procedures. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this molecule as a versatile building block in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocyclic ring system of pyrrolidine is a privileged scaffold in drug discovery.[2] Its non-planar, three-dimensional structure, arising from the sp3-hybridized carbon atoms, allows for a greater exploration of pharmacophore space compared to its flat, aromatic counterparts.[2] This structural feature, along with the potential for stereoisomerism, provides a high degree of molecular diversity, which is crucial for the development of potent and selective therapeutic agents.[2] Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antibacterial properties.[3][4]
The subject of this guide, 1-(3-Phenylpropyl)pyrrolidin-3-ol, incorporates key structural motifs that suggest its potential utility in medicinal chemistry:
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The Pyrrolidine Ring: Provides a robust and versatile core structure.
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The 3-Hydroxyl Group: Offers a site for further functionalization and can participate in hydrogen bonding interactions with biological targets.
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The N-(3-Phenylpropyl) Group: Introduces a lipophilic aromatic moiety, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C13H19NO | Based on its chemical structure. |
| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid or a viscous liquid at room temperature. | Based on similar substituted pyrrolidinols. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and chloroform.[5] Limited solubility in water is anticipated due to the presence of the phenylpropyl group. | General solubility trends of similar organic compounds. |
| Boiling Point | Predicted to be relatively high, likely above 200 °C at atmospheric pressure. | Based on the boiling points of related compounds like 4-(3-phenylpropyl)pyridine (322 °C) and 1-methylpyrrolidin-3-ol (50-52 °C at 1 mm Hg).[5] |
| Melting Point | If solid, the melting point is difficult to predict without experimental data. | N/A |
Synthesis and Chemical Reactivity
While a specific synthesis for 1-(3-Phenylpropyl)pyrrolidin-3-ol has not been detailed in the provided search results, general synthetic strategies for substituted pyrrolidines can be considered.
Conceptual Synthetic Approach
A plausible synthetic route could involve the reductive amination of a suitable carbonyl compound.[1] For instance, the reaction of 3-pyrrolidinol with 3-phenylpropanal in the presence of a reducing agent could yield the target compound.
Figure 1: A conceptual synthetic pathway for 1-(3-Phenylpropyl)pyrrolidin-3-ol via reductive amination.
Another potential route could involve the N-alkylation of 3-pyrrolidinol with a 3-phenylpropyl halide.[6]
Chemical Reactivity
The chemical reactivity of 1-(3-Phenylpropyl)pyrrolidin-3-ol is dictated by its functional groups:
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The Secondary Amine (within the pyrrolidine ring): The nitrogen atom is basic and nucleophilic, allowing for reactions such as salt formation with acids and further alkylation or acylation.
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The Hydroxyl Group: This group can be esterified, etherified, or oxidized, providing a handle for further molecular modifications.
Potential Applications in Research and Drug Development
The structural features of 1-(3-Phenylpropyl)pyrrolidin-3-ol suggest its potential as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
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Neurological Disorders: The pyrrolidine scaffold is present in many compounds targeting the central nervous system. The phenylpropyl group could facilitate interactions with various receptors and transporters in the brain.[7]
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Antibacterial Agents: Derivatives of 3-aryl-pyrrolidines have shown promising antibacterial activity.[4] Further modification of 1-(3-Phenylpropyl)pyrrolidin-3-ol could lead to the discovery of novel antimicrobial agents.
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Organic Synthesis: As a chiral building block, it can be utilized in the stereoselective synthesis of complex natural products and pharmaceuticals.[7]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(3-Phenylpropyl)pyrrolidin-3-ol is not available, general precautions for handling similar chemical compounds should be strictly followed.
Hazard Identification (Predicted)
Based on data for related compounds like 3-pyrrolidinol, the following hazards can be anticipated:
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Skin Irritation: May cause skin irritation upon contact.[8][9][10]
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Respiratory Irritation: May cause respiratory irritation if inhaled.[8][9][10]
Recommended Handling Procedures
A risk assessment should be conducted before handling this compound. The following is a general guideline:
Figure 2: Recommended workflow for the safe handling of 1-(3-Phenylpropyl)pyrrolidin-3-ol.
Conclusion
1-(3-Phenylpropyl)pyrrolidin-3-ol represents a promising yet underexplored chemical entity. Its structural composition, featuring the versatile pyrrolidine core, a modifiable hydroxyl group, and a lipophilic phenylpropyl substituent, positions it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While direct experimental data remains scarce, this guide provides a foundational understanding of its predicted properties, potential synthetic routes, and necessary safety precautions based on the well-established chemistry of related compounds. Further research into the synthesis and biological evaluation of this molecule and its derivatives is warranted to fully elucidate its potential in medicinal chemistry and drug discovery.
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- ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved February 23, 2026.
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- Sigma-Aldrich. (n.d.). 4-(3-Phenylpropyl)pyridine 97 2057-49-0. Retrieved February 23, 2026.
- ChemicalBook. (n.d.). 1-(3-HYDROXYPROPYL)-PYRROLIDINE | 19748-66-4. Retrieved February 23, 2026.
- IRIS - Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 23, 2026.
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